molecular formula C17H19NO4 B13931857 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester

Cat. No.: B13931857
M. Wt: 301.34 g/mol
InChI Key: RHSKIRGCEGVXHN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester is a complex organic compound with the molecular formula C17H19NO4. This compound is known for its unique structure, which includes a naphthalene ring substituted with acetyloxy and dimethylamino groups, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes acylation to introduce the acetyloxy group. This is followed by the introduction of the dimethylamino group through a substitution reaction. Finally, the ethyl ester group is added via esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The acetyloxy and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ethyl ester group can also undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-Methoxy-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-nitro-, ethyl ester

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester is unique due to the presence of the dimethylamino group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

ethyl 4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-5-21-17(20)13-8-12-6-7-14(18(3)4)10-15(12)16(9-13)22-11(2)19/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSKIRGCEGVXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)N(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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